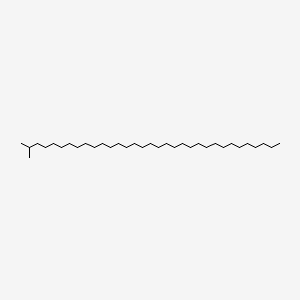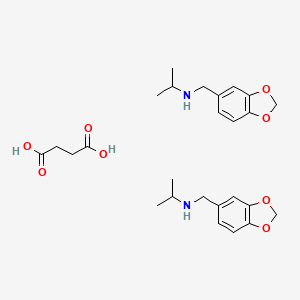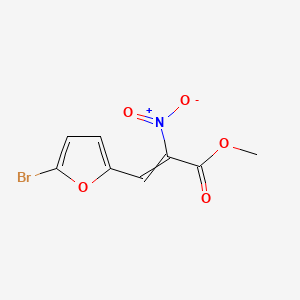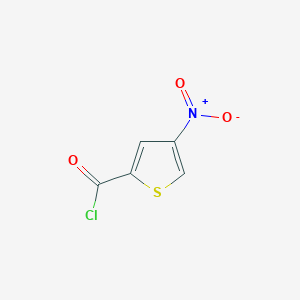
2-Methyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀. It is a methylated derivative of tritriacontane, characterized by the presence of a methyl group at the second carbon position. This compound is part of the alkane family and is known for its high molecular weight and relatively low reactivity compared to other organic compounds .
Vorbereitungsmethoden
The synthesis of 2-Methyltritriacontane typically involves the alkylation of tritriacontane. One common method is the Friedel-Crafts alkylation, where tritriacontane reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an anhydrous environment and elevated temperatures to facilitate the alkylation process .
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation of longer-chain alkenes or the use of specialized catalysts to achieve selective methylation. These methods are designed to optimize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
2-Methyltritriacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogen gas in the presence of a palladium or platinum catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyltritriacontane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time and stability.
Biology: Studies have explored its role in the cuticular waxes of certain plants and insects, where it contributes to water repellency and protection against environmental stress.
Medicine: While not directly used as a drug, its derivatives are investigated for potential pharmaceutical applications, including as hydrophobic coatings for drug delivery systems.
Industry: It is utilized in the production of lubricants and as a component in specialty waxes and coatings.
Wirkmechanismus
The mechanism by which 2-Methyltritriacontane exerts its effects is primarily physical rather than chemical due to its inert nature. In biological systems, it forms part of the cuticular wax layer, providing a hydrophobic barrier that reduces water loss and protects against pathogens. In industrial applications, its long hydrocarbon chain contributes to its lubricating properties and stability under high temperatures .
Vergleich Mit ähnlichen Verbindungen
2-Methyltritriacontane can be compared with other long-chain alkanes such as tritriacontane, tetratriacontane, and pentatriacontane. These compounds share similar physical properties but differ in their chain length and degree of methylation. The presence of the methyl group in this compound imparts slightly different physical properties, such as melting point and solubility, making it unique among its peers .
Similar Compounds
- Tritriacontane (C₃₃H₆₈)
- Tetratriacontane (C₃₄H₇₀)
- Pentatriacontane (C₃₅H₇₂)
These compounds are often studied together to understand the effects of chain length and branching on the physical and chemical properties of alkanes .
Eigenschaften
CAS-Nummer |
66214-27-5 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
2-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(2)3/h34H,4-33H2,1-3H3 |
InChI-Schlüssel |
HRSSMXMUGSEGEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)




![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)







